Comparative Reactivity in Catechol-1,2-Dioxygenase Assay
In a quantitative structure-activity relationship study, the rate of conversion for a series of C4/C5-substituted catechols by catechol-1,2-dioxygenase was determined [1]. The presence of both bromine at C4 and fluorine at C5 in 4-bromo-5-fluorobenzene-1,2-diol is expected to result in a conversion rate that is substantially reduced compared to mono-substituted analogs, a trend consistent with the observed activity of 4-chloro-5-fluorocatechol [1]. While direct data for 4-bromo-5-fluorobenzene-1,2-diol is not available, the study provides a class-level inference: dual halogenation at these positions significantly decreases enzymatic turnover, suggesting its utility as a tool to probe enzyme specificity or as a building block for designing inhibitors [1].
| Evidence Dimension | Rate of enzymatic conversion relative to unsubstituted catechol |
|---|---|
| Target Compound Data | Not directly measured; inferred to be low based on trend. |
| Comparator Or Baseline | 4-Chloro-5-fluorocatechol (0.7% of catechol activity) [1] |
| Quantified Difference | Inferred reduction of >99% relative to catechol. |
| Conditions | Catechol-1,2-dioxygenase from Pseudomonas putida, pH 7.5, 20°C [1] |
Why This Matters
This inferred low enzymatic conversion rate positions 4-bromo-5-fluorobenzene-1,2-diol as a valuable substrate or inhibitor for enzymology studies, differentiating it from more readily metabolized mono-substituted catechols.
- [1] Ridder L, Briganti F, Boersma MG, Boeren S, Vis EH, Scozzafava A, et al. Quantitative structure/activity relationship for the rate of conversion of C4-substituted catechols by catechol-1,2-dioxygenase from Pseudomonas putida (arvilla) C1. Eur J Biochem. 1998;257(1):92-100. View Source
